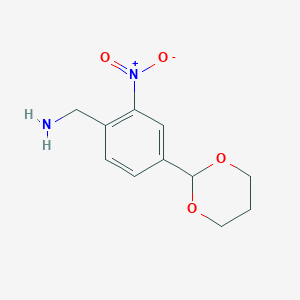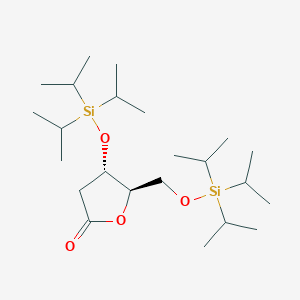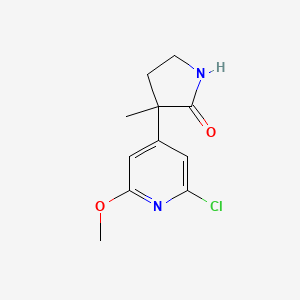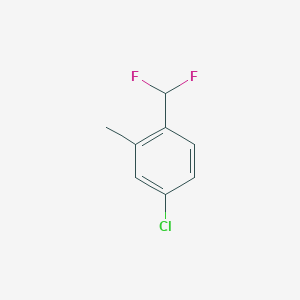
5-Chloro-2-(difluoromethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethyl)toluene: is an organic compound that features a toluene core substituted with a chlorine atom at the 5-position and a difluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 5-chlorotoluene using difluoromethylating agents such as sodium 2-chloro-2,2-difluoroacetate under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylating reagents and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(difluoromethyl)toluene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted toluenes.
- Oxidation can produce 5-chloro-2-(difluoromethyl)benzaldehyde or 5-chloro-2-(difluoromethyl)benzoic acid.
- Reduction can lead to the formation of 5-chloro-2-(difluoromethyl)benzyl alcohol.
Scientific Research Applications
Chemistry: 5-Chloro-2-(difluoromethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also utilized in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics to the final products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)toluene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The difluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets .
Comparison with Similar Compounds
- 5-Chloro-2-(trifluoromethyl)toluene
- 5-Chloro-2-(fluoromethyl)toluene
- 5-Chloro-2-(methyl)toluene
Comparison: 5-Chloro-2-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoromethyl group can enhance metabolic stability and alter the compound’s reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
4-chloro-1-(difluoromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
CONNFXWQGDJYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)
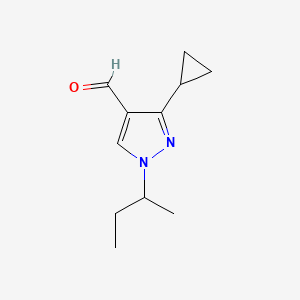
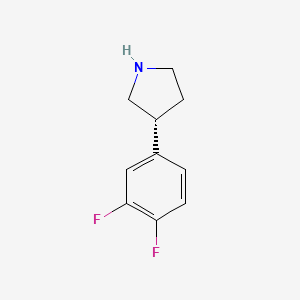
![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)
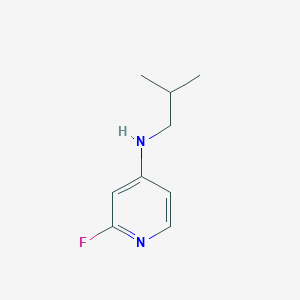
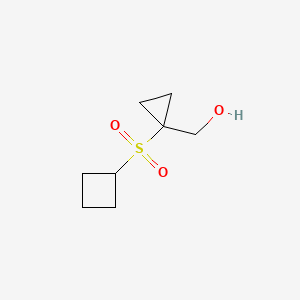
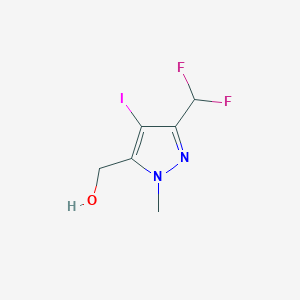
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)
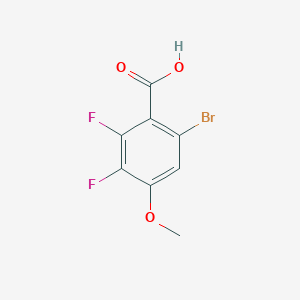
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)
